molecular formula C20H20N2O3 B10880740 (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide

(2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B10880740
M. Wt: 336.4 g/mol
InChI Key: UKNIMRUVDVOUHD-GZTJUZNOSA-N
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Description

2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N~1~-(1-PHENYLETHYL)ACRYLAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyano group, a dimethoxyphenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N~1~-(1-PHENYLETHYL)ACRYLAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine under controlled conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N~1~-(1-PHENYLETHYL)ACRYLAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N~1~-(1-PHENYLETHYL)ACRYLAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N~1~-(1-PHENYLETHYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the dimethoxyphenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N~1~-(2-METHOXYPHENYL)ACRYLAMIDE
  • 2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N~1~-(3-METHOXYPHENYL)ACRYLAMIDE

Uniqueness

2-CYANO-3-(3,4-DIMETHOXYPHENYL)-N~1~-(1-PHENYLETHYL)ACRYLAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide

InChI

InChI=1S/C20H20N2O3/c1-14(16-7-5-4-6-8-16)22-20(23)17(13-21)11-15-9-10-18(24-2)19(12-15)25-3/h4-12,14H,1-3H3,(H,22,23)/b17-11+

InChI Key

UKNIMRUVDVOUHD-GZTJUZNOSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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